1-Naphthalenesulfonic acid, 5-[[2-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)ethyl]amino]-
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Overview
Description
1-Naphthalenesulfonic acid, 5-[[2-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)ethyl]amino]- is a complex organic compound that belongs to the class of naphthalenesulfonic acids. It features a naphthalene ring substituted with a sulfonic acid group and an aminoethyl group linked to a pyrrolidinone moiety. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Naphthalenesulfonic acid, 5-[[2-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)ethyl]amino]- typically involves multiple steps, starting with the naphthalene ring as the core structure. The sulfonic acid group is introduced through sulfonation reactions, while the aminoethyl group and pyrrolidinone moiety are added through subsequent organic reactions.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical synthesis processes. These processes are optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Naphthalenesulfonic acid, 5-[[2-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)ethyl]amino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce different substituents onto the naphthalene ring or the pyrrolidinone moiety.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as potassium permanganate or chromic acid.
Reduction reactions often employ reducing agents like lithium aluminum hydride or hydrogen gas.
Substitution reactions can be carried out using various electrophiles or nucleophiles under controlled conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound
Scientific Research Applications
1-Naphthalenesulfonic acid, 5-[[2-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)ethyl]amino]- is utilized in several scientific research areas:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and organic materials.
Biology: It is used in biological studies to investigate its interactions with biological macromolecules and its potential biological activities.
Medicine: The compound and its derivatives are explored for their therapeutic potential in treating various diseases.
Industry: It is employed in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which 1-Naphthalenesulfonic acid, 5-[[2-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)ethyl]amino]- exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and the derivatives involved.
Comparison with Similar Compounds
1-Naphthalenesulfonic acid, 5-[[2-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)ethyl]amino]- is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
Naphthalene-1-sulfonic acid derivatives: These compounds share the naphthalene ring structure but differ in their substituents.
Pyrrolidinone derivatives: These compounds contain the pyrrolidinone moiety but may have different functional groups attached.
The uniqueness of 1-Naphthalenesulfonic acid, 5-[[2-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)ethyl]amino]- lies in its specific combination of functional groups, which provides distinct chemical and biological properties.
Properties
IUPAC Name |
5-[2-(2,5-dioxopyrrol-1-yl)ethylamino]naphthalene-1-sulfonic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O5S/c19-15-7-8-16(20)18(15)10-9-17-13-5-1-4-12-11(13)3-2-6-14(12)24(21,22)23/h1-8,17H,9-10H2,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKXDQADHWPTVEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=C2S(=O)(=O)O)C(=C1)NCCN3C(=O)C=CC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O5S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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